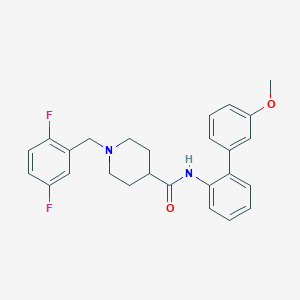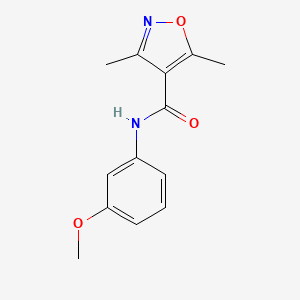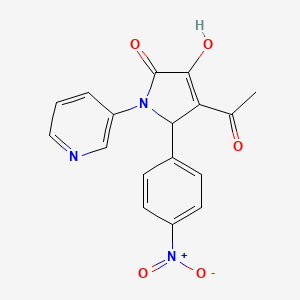
3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide: is a chemical compound belonging to the benzamide class It is characterized by the presence of two chlorine atoms at the 3 and 5 positions, an iodine atom at the 2 position of the phenyl ring, and a methoxy group at the 2 position of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dichlorobenzoyl chloride+2-iodoaniline→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). These reactions can be facilitated by using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Sonogashira coupling, enabling the formation of carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.
Major Products:
Substitution Products: Derivatives with different halogen atoms or functional groups.
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols, amines.
Coupling Products: Biaryl compounds, alkylated derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study the interactions of halogenated benzamides with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its halogenated structure provides unique properties that can be exploited in various applications.
作用機序
The mechanism of action of 3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the binding affinity and selectivity of the compound towards its target. The methoxy group can also influence the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
類似化合物との比較
- 3,5-dichloro-N-(2-chlorophenyl)-2-methoxybenzamide
- 3,5-dichloro-N-(4-chlorophenyl)-2-methoxybenzamide
- 3,5-dichloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide
Comparison: Compared to its analogs, 3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom allows for specific coupling reactions and can enhance the compound’s interaction with biological targets. Additionally, the methoxy group provides further opportunities for chemical modifications, making this compound a versatile scaffold for various applications.
特性
IUPAC Name |
3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-9(6-8(15)7-10(13)16)14(19)18-12-5-3-2-4-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTPKKIESBIODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5094978.png)

![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5094984.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid](/img/structure/B5094992.png)



![2-((Z)-1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5095006.png)
![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5095016.png)

![6-(4-morpholinyl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5095029.png)
![N-(4-bromo-2-propan-2-ylphenyl)-2-[[4-ethyl-5-(ethylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5095038.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5095040.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5095063.png)
